molecular formula C9H18O B073554 3-Cyclohexylpropan-1-ol CAS No. 1124-63-6

3-Cyclohexylpropan-1-ol

Cat. No.: B073554
CAS No.: 1124-63-6
M. Wt: 142.24 g/mol
InChI Key: CLYAQFSQLQTVNO-UHFFFAOYSA-N
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Description

3-Cyclohexylpropan-1-ol is an organic compound with the molecular formula C9H18O. It is a colorless, viscous liquid with a faint odor. This compound is part of the alcohol family and features a cyclohexyl group attached to a propanol chain. It is used in various industrial applications, including chemical synthesis, catalytic reactions, and organic synthesis .

Scientific Research Applications

3-Cyclohexylpropan-1-ol has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Cyclohexylpropan-1-ol can be synthesized through the addition reaction between cyclohexane and propanol. The process involves adding propanol dropwise into cyclohexane in the presence of an acid catalyst and heating the mixture to facilitate the reaction .

Industrial Production Methods: In industrial settings, the production of this compound may involve more sophisticated techniques such as the use of Grignard reagents. For example, the addition of ethylene oxide to a suitable Grignard reagent can yield this compound .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: It can be reduced to form cyclohexylpropane.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.

Major Products Formed:

    Oxidation: Cyclohexylpropanoic acid.

    Reduction: Cyclohexylpropane.

    Substitution: 3-Chlorocyclohexylpropane.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific combination of a cyclohexyl group and a propanol chain, which imparts distinct physical and chemical properties. This combination makes it suitable for specialized applications in various fields, including organic synthesis and industrial production .

Properties

IUPAC Name

3-cyclohexylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c10-8-4-7-9-5-2-1-3-6-9/h9-10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLYAQFSQLQTVNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0047244
Record name 3-Cyclohexylpropan-1-ol
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Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1124-63-6
Record name 3-Cyclohexyl-1-propanol
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Record name 3-Cyclohexylpropanol
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Record name Cyclohexanepropanol
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Record name 3-Cyclohexylpropan-1-ol
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Record name 3-cyclohexylpropan-1-ol
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Record name 3-CYCLOHEXYLPROPANOL
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Synthesis routes and methods I

Procedure details

Lithium aluminum hydride (24.2 g, 0.64 mole) was slurried into 300 ml of dry ether (distilled from benzophenone ketyl, generated in situ from sodium and benzophenone). The slurry was cooled in an ice-water bath and a solution of 100 g (0.64 mole) of 3-cyclohexylpropionic acid (Bielstein 9:[2]13) in 250 ml of dry ether was slowly added. The resultant mixture was heated to reflux for 1 hr and then cooled in an ice-water bath. Ethyl acetate (100 ml) was slowly added to the mixture. This addition was followed by the addition of 24.2 ml of water, 24.2 ml of 15% aqueous sodium hydroxide solution and 72.6 ml of water. The mixture was filtered and the solvent was removed in vacuo. Distillation of this mixture at reduced pressure resulted in 71.6 g (78.7%) of pure 3-cyclohexylpropan-1-ol having the following physical characteristics:
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Synthesis routes and methods II

Procedure details

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Q & A

Q1: What are the key olfactory characteristics of 3-Cyclohexyl-1-propanol and its esters?

A: Research indicates that 3-Cyclohexyl-1-propanol itself possesses notable fragrance properties. [] Furthermore, its esters, particularly those formed with formic, acetic, propionic, butyric, and isobutyric acid, have been found to exhibit appealing scents, making them suitable for use in the fragrance industry. [, ]

Q2: How is 3-Cyclohexyl-1-propanol synthesized?

A: One method involves the hydrogenation of the corresponding phenyl derivative to yield 3-Cyclohexyl-1-propanol. This alcohol can then be further reacted with various acids, like formic, acetic, propionic, butyric, and isobutyric acid, to create a range of fragrant esters. []

Q3: Can you elaborate on the applications of 3-Cyclohexyl-1-propanol in perfumery?

A: While 3-Cyclohexyl-1-propanol itself can be used as a fragrance ingredient, research highlights the potential of its esters in the perfume industry. [] These esters, with their diverse and pleasant aromas, can be incorporated into various fragrance compositions to impart specific olfactory profiles. []

Q4: Are there any patented applications of 3-Cyclohexyl-1-propanol?

A: Yes, 2,2-dimethyl-3-cyclohexyl-1-propanol, a structural isomer of 3-Cyclohexyl-1-propanol, has been patented for its use as a fragrance ingredient. [, ] The patent describes its application in creating unique perfume blends.

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